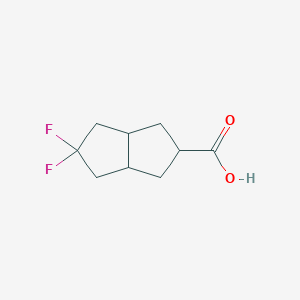

5,5-Difluorooctahydropentalene-2-carboxylic acid

Description

Properties

IUPAC Name |

5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c10-9(11)3-6-1-5(8(12)13)2-7(6)4-9/h5-7H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXNQYGTWBASGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1CC(C2)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,5-Difluorooctahydropentalene-2-carboxylic acid is a unique bicyclic compound characterized by its two fluorine substituents and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, such as diacylglycerol acyltransferase (DGAT), which is crucial for triglyceride formation. This inhibition can lead to improved insulin sensitivity and reduced fat accumulation in animal models .

- Antimicrobial Properties : The compound's carboxylic acid group may enhance its ability to disrupt microbial cell membranes, leading to antimicrobial effects. Research on structurally similar short-chain carboxylic acids indicates that such compounds can exhibit significant antimicrobial activity, especially in acidic environments .

Antimicrobial Activity

A study investigating the antimicrobial properties of various carboxylic acids found that those with higher hydrophobicity and appropriate pKa values showed enhanced activity against pathogens like Salmonella enterica. While specific data on this compound is limited, it is hypothesized that its structure may confer similar antimicrobial properties .

Case Studies

- Weight Management in Animal Models : In a study involving DGAT-1 deficient mice, compounds with structural similarities to this compound demonstrated resistance to weight gain and improved metabolic profiles when administered during high-fat diets. This suggests potential applications in obesity treatment .

- Inhibition of Biofilm Formation : Research on the effectiveness of short-chain carboxylic acids in inhibiting biofilm formation has implications for understanding how this compound might function similarly. The study highlighted that certain structural features are critical for biofilm inhibition .

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 5,5-Difluorooctahydropentalene-2-carboxylic acid primarily revolve around its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may exhibit similar pharmacological properties.

- Antiviral Activity : Research indicates that derivatives of related compounds have shown promise as inhibitors of viral integrases, particularly in the context of HIV-1. The synthesis of multimeric derivatives has been explored to enhance their efficacy against viral targets .

- Neuropharmacology : The compound's interaction with neurotransmitter systems could position it as a candidate for further studies in neuropharmacology. Compounds with similar structures have been investigated for their effects on NMDA receptors, which play a crucial role in synaptic plasticity and memory function .

Materials Science

The unique chemical structure of this compound lends itself to various applications in materials science.

- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength, making it suitable for high-performance applications.

- Fluorinated Materials : The presence of fluorine atoms can impart unique chemical resistance and low surface energy characteristics to materials. This property is advantageous in creating coatings that resist chemical degradation and provide non-stick surfaces.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound may find utility as a novel agrochemical.

- Pesticide Development : The compound's bioactivity could be explored in the development of new pesticides or herbicides. Its structural modifications might lead to enhanced efficacy against specific pests or diseases affecting crops.

- Soil Health : Research into carboxylic acids has shown their potential to improve soil health by influencing microbial activity and nutrient availability. Further studies could investigate the effects of this compound on soil microbiomes and plant growth.

Case Studies

Several case studies have highlighted the potential applications of compounds structurally related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Carboxylic Acids

The compound is compared to other bicyclic carboxylic acids, including derivatives of azabicyclo and thia-azabicyclo systems (e.g., β-lactam antibiotics and intermediates). Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Fluorination Effects: The 5,5-difluoro substitution in the pentalene core enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like the thia-azabicyclo compounds in –4. This property is critical for improving bioavailability in drug candidates .

Bicyclic Core Rigidity :

Unlike the β-lactam-containing bicyclic systems (e.g., ), the saturated pentalene backbone lacks ring strain, making it less reactive but more thermally stable. This feature is advantageous for long-term storage in research settings .

Functional Group Diversity: The azabicyclo compounds in –5 feature amino, hydroxyl, and sulfur-containing groups, which are tailored for antibacterial activity (e.g., β-lactamase inhibition). In contrast, this compound lacks these pharmacophoric groups, limiting its direct therapeutic use but broadening its utility as a customizable scaffold .

Solubility and Handling :

The compound requires specialized handling (e.g., heating to 37°C and sonication for solubility) due to its hydrophobic fluorine substituents. This contrasts with the more polar azabicyclo derivatives, which are often water-soluble at physiological pH .

Pharmacopeial Standards and Testing

Its quality control focuses on purity (>98%) and solution stability, reflecting its niche research applications .

Preparation Methods

Fluorination of Octahydropentalene Precursors

Carboxylation via Grignard or Organolithium Intermediates

- Preparation of a suitable organometallic intermediate (e.g., lithio- or magnesio- derivative at position 2) followed by carbonation with CO2 gas yields the corresponding carboxylic acid after acidic work-up. This approach allows introduction of the carboxyl group at the desired position with retention of fluorine substituents.

Hydrolysis of Ester Precursors

Decarboxylation of Dicarboxylic Acid Intermediates

- In some cases, dicarboxylic acid derivatives of fluorinated bicyclic systems can be selectively decarboxylated to yield the monocarboxylic acid target compound, exploiting thermal or catalytic conditions.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Fluorination | Octahydropentalene derivatives | Selectfluor, Deoxo-Fluor, mild solvent | High regioselectivity for difluorination | Requires sensitive handling of fluorinating agents |

| Grignard Carboxylation | Organomagnesium intermediate | CO2 gas, acidic work-up | Direct carboxyl group introduction | Preparation of organometallic intermediate can be challenging |

| Ester Hydrolysis | 5,5-Difluorooctahydropentalene esters | Acidic or basic hydrolysis | Mild conditions, easy purification | Requires prior ester synthesis |

| Decarboxylation of Dicarboxylic Acid | Fluorinated bicyclic dicarboxylic acids | Heat or catalyst | Can simplify molecule by removing one carboxyl group | Risk of side reactions or incomplete decarboxylation |

Research Findings and Practical Considerations

Selectivity and Stability: The geminal difluoro substitution at the 5-position is sensitive to harsh conditions; thus, mild fluorination and carboxylation conditions are preferred to avoid defluorination or ring-opening.

Purification: Due to the bicyclic structure and fluorine atoms, chromatographic separation is often necessary to isolate pure this compound, especially after fluorination steps.

Yield Optimization: Multistep synthesis involving ester intermediates followed by hydrolysis generally improves overall yield and product stability.

Industrial Relevance: Although specific patented industrial methods for this compound are scarce, analogous fluorinated bicyclic carboxylic acids are prepared via similar strategies combining fluorination and carboxylation steps, suggesting scalability potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,5-difluorooctahydropentalene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination of the pentalene precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization can employ factorial design to vary parameters (temperature, solvent polarity, stoichiometry) and assess yield . For example:

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | −20°C to 25°C | 0°C | 15% ↑ |

| Solvent | THF vs. DCM | THF | 20% ↑ |

| Fluorinating Agent | DAST vs. XtalFluor-E | XtalFluor-E | Reduced byproducts |

- Key Consideration : Monitor fluorination selectivity to avoid over-fluorination or ring-opening byproducts via LC-MS/MS or NMR .

Q. How should researchers characterize the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under stressors (light, humidity, pH extremes). For example:

- Thermal Stability : Use TGA/DSC to assess decomposition above 150°C.

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) with HPLC monitoring .

Q. What analytical techniques are most reliable for confirming the structure and purity of this fluorinated compound?

- Methodological Answer :

- Structural Confirmation : / NMR for fluorine positioning; X-ray crystallography for stereochemical assignment (if crystalline) .

- Purity Assessment : UPLC-MS (ESI− mode) to detect trace fluorinated byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, focusing on fluorinated ring strain and carboxylate group nucleophilicity .

- Reaction Design : ICReDD’s workflow integrates computed transition states with experimental validation (e.g., testing predicted Diels-Alder regioselectivity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Harmonization : Cross-validate assays (e.g., in vitro cytotoxicity vs. in vivo models) using standardized protocols.

- Meta-Analysis : Pool data from studies with controlled variables (e.g., purity >98%, solvent: DMSO ≤0.1%) to isolate structure-activity relationships .

Q. How can researchers mitigate challenges in scaling up enantioselective synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes).

- Process Optimization : Use microreactors for precise control of exothermic fluorination steps .

Data Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.